molecular formula C25H22FNO4 B11393807 3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one

3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11393807
M. Wt: 419.4 g/mol
InChI Key: SXMNIJNUDLSQIC-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a furochromenone core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one typically involves a multi-step processCommon reagents used in these reactions include fluorobenzene, piperidine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromenone derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one apart is its unique combination of a furochromenone core with a fluorophenyl and piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H22FNO4

Molecular Weight

419.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-methyl-6-(2-oxo-2-piperidin-1-ylethyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C25H22FNO4/c1-15-18-11-20-21(16-5-7-17(26)8-6-16)14-30-22(20)13-23(18)31-25(29)19(15)12-24(28)27-9-3-2-4-10-27/h5-8,11,13-14H,2-4,9-10,12H2,1H3

InChI Key

SXMNIJNUDLSQIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N5CCCCC5

Origin of Product

United States

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